molecular formula C15H22N2O2 B1345020 4-Boc-9-Methyl-2,3,4,5-tetrahydro-1H-benzo[e][1,4]diazepine CAS No. 886364-23-4

4-Boc-9-Methyl-2,3,4,5-tetrahydro-1H-benzo[e][1,4]diazepine

Cat. No.: B1345020
CAS No.: 886364-23-4
M. Wt: 262.35 g/mol
InChI Key: KRENOWDAKOGMIJ-UHFFFAOYSA-N
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Preparation Methods

The synthesis of 4-Boc-9-Methyl-2,3,4,5-tetrahydro-1H-benzo[e][1,4]diazepine involves several steps. One common method includes the protection of the amine group with a tert-butoxycarbonyl (Boc) group, followed by cyclization to form the diazepine ring. The reaction conditions typically involve the use of organic solvents and catalysts to facilitate the formation of the desired product. Industrial production methods may involve large-scale synthesis in cGMP (current Good Manufacturing Practice) facilities to ensure high purity and quality.

Chemical Reactions Analysis

4-Boc-9-Methyl-2,3,4,5-tetrahydro-1H-benzo[e][1,4]diazepine can undergo various chemical reactions, including:

Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium on carbon, and specific temperature and pressure conditions to optimize the reaction yield . The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

4-Boc-9-Methyl-2,3,4,5-tetrahydro-1H-benzo[e][1,4]diazepine has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex benzodiazepine derivatives.

    Biology: Researchers use this compound to study the biological activities of benzodiazepine derivatives, including their interactions with various enzymes and receptors.

    Medicine: Although not used therapeutically, it serves as a model compound to understand the pharmacokinetics and pharmacodynamics of benzodiazepine drugs.

    Industry: It is used in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of 4-Boc-9-Methyl-2,3,4,5-tetrahydro-1H-benzo[e][1,4]diazepine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific target and the context of the research .

Comparison with Similar Compounds

4-Boc-9-Methyl-2,3,4,5-tetrahydro-1H-benzo[e][1,4]diazepine can be compared with other benzodiazepine derivatives, such as:

The uniqueness of this compound lies in its specific structure and the presence of the Boc protecting group, which can influence its reactivity and interactions in research applications.

Properties

IUPAC Name

tert-butyl 9-methyl-1,2,3,5-tetrahydro-1,4-benzodiazepine-4-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H22N2O2/c1-11-6-5-7-12-10-17(9-8-16-13(11)12)14(18)19-15(2,3)4/h5-7,16H,8-10H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KRENOWDAKOGMIJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C(=CC=C1)CN(CCN2)C(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H22N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60649616
Record name tert-Butyl 9-methyl-1,2,3,5-tetrahydro-4H-1,4-benzodiazepine-4-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60649616
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

262.35 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

886364-23-4
Record name tert-Butyl 9-methyl-1,2,3,5-tetrahydro-4H-1,4-benzodiazepine-4-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60649616
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 886364-23-4
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